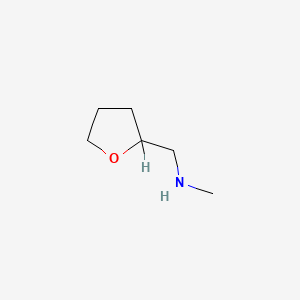

Methyl(oxolan-2-ylmethyl)amine

Übersicht

Beschreibung

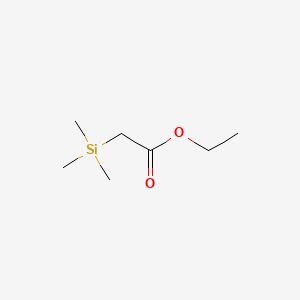

Synthesis Analysis

The synthesis of related amines and intermediates is well-documented. For instance, the use of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane as a chiral resolution reagent suggests a method for obtaining enantiopure amines, which could be applicable to the synthesis of methyl(oxolan-2-ylmethyl)amine . Additionally, the catalytic methylation of aromatic amines using formic acid as a carbon and hydrogen source indicates a potential pathway for introducing a methyl group into the amine structure .

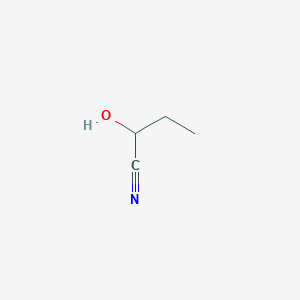

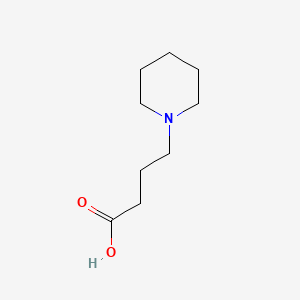

Molecular Structure Analysis

While the molecular structure of methyl(oxolan-2-ylmethyl)amine is not directly analyzed, the papers provide methods for structural analysis that could be applied. For example, the use of NMR and HPLC for identifying diastereomeric products in the study of (S)-2-[(R)-fluoro(phenyl)methyl]oxirane could be used to deduce the structure of methyl(oxolan-2-ylmethyl)amine .

Chemical Reactions Analysis

The papers describe various reactions involving amines that could be relevant to methyl(oxolan-2-ylmethyl)amine. The re-cyclization of substituted amines with acrylates to form 2-pyridone derivatives suggests a type of reaction that methyl(oxolan-2-ylmethyl)amine might undergo . Additionally, the oxidation of amines with hydrogen peroxide catalyzed by methyltrioxorhenium provides insight into possible oxidative transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl(oxolan-2-ylmethyl)amine can be inferred from the properties of similar compounds discussed in the papers. For instance, the stability of fluorescent derivatives of primary amines in acidic and basic solutions suggests that methyl(oxolan-2-ylmethyl)amine might also exhibit stability under various conditions . The direct methylation of amines with CO2 and H2 using supported gold catalysts indicates that the compound could be involved in N-methylation reactions, which would affect its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Analysis

One of the remarkable applications of compounds related to Methyl(oxolan-2-ylmethyl)amine is in the field of chiral resolution. The synthesis and application of enantiopure reagents, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, demonstrate the utility of these compounds in analyzing scalemic mixtures of amines. This application is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their therapeutic effectiveness and safety. These reagents allow for straightforward regioselective ring-opening reactions with α-chiral primary and secondary amines, facilitating the identification and quantification of diastereomeric products through NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).

Fluorescence Sensing for Metal Ions

Another significant application area is in fluorescence sensing, where derivatives of Methyl(oxolan-2-ylmethyl)amine-based compounds serve as sensors for metal ions. The development of asymmetrically derivatized fluorescein-based dyes with enhanced selectivity and fluorescence turn-on for Zn(II) ions exemplifies this application. These sensors, with their ability to penetrate cells and respond to Zn(II) ions in vivo, hold potential for biological imaging applications, contributing to our understanding of zinc's role in biological systems (Nolan et al., 2006).

Surface Modification and Material Science

Compounds derived from Methyl(oxolan-2-ylmethyl)amine also find applications in material science, specifically in surface modification. The synthesis and characterization of polymers with specific adhesion properties for surface modification highlight this application. These polymers, functionalized with quaternary ammonium groups and C12 alkyl chains, demonstrate suitability for coating negatively charged surfaces, showcasing their potential in creating antimicrobial surfaces and in water treatment technologies (Pasquier et al., 2005).

Catalysis and Organic Transformations

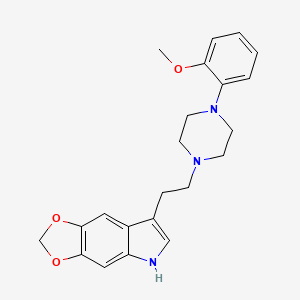

Furthermore, these compounds play a role in catalysis, especially in the field of organic transformations. For instance, the use of Methyl(oxolan-2-ylmethyl)amine derivatives in the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia underlines their versatility as ligands in catalytic systems. This application is crucial for the development of new pharmaceuticals and materials, where efficient and selective synthesis methods are required (Wang et al., 2015).

Environmental Applications

Lastly, the investigation into the stability of aqueous amine solutions for CO2 capture sheds light on the environmental applications of these compounds. Understanding the thermal and oxidative degradation of amine solutions, including those based on Methyl(oxolan-2-ylmethyl)amine derivatives, is essential for developing efficient and durable CO2 capture technologies. This research contributes to the efforts in reducing greenhouse gas emissions and combating climate change (Bougie & Iliuta, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDVVHGQMPPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281770 | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(oxolan-2-ylmethyl)amine | |

CAS RN |

2439-57-8 | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydrofurfuryl)-N-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tetrahydrofurfuryl)-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)